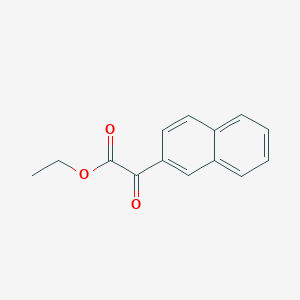

Ethyl 2-naphthoyl formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-naphthoyl formate is a chemical compound related to the naphthalene series, which is characterized by a two-ring system with various functional groups attached. The compound itself is not directly mentioned in the provided papers, but its structure can be inferred to contain a naphthoyl group (a derivative of naphthalene) and a formate ester group attached to an ethyl group.

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several of the provided papers. For instance, an efficient synthetic method for functionalized naphthalenes with a variety of substituents, including an ethoxycarbonyl group at the 2-position, was developed using Pt-catalyzed intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates . Another related compound, ethyl naphth[2,3-f]isoindole-1-carboxylate, was prepared through a reaction involving 7-tert-butoxynorbornadiene, followed by a cheletropic reaction . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often complex and can be elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined, revealing a triclinic space group and specific unit cell parameters . Similarly, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was confirmed by X-ray diffraction studies . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for this compound.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can be quite varied. For instance, ethyl 1, 3-dihydroxy-2-naphthoate was shown to react with ammonia and aniline to form naphthamide and naphthanilide, respectively . This indicates that the naphthoyl group in this compound could potentially undergo similar nucleophilic substitution reactions. Additionally, the synthesis of phenyl and naphthyl formates using acetic formic anhydride suggests a possible route for the formation of formate esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the crystal and molecular structure studies of various ethyl ester derivatives of naphthalene revealed details about their stability and potential intermolecular interactions . The presence of substituents such as the formate ester group can affect properties like solubility, melting point, and reactivity. The pharmacological activities of some naphthalene derivatives were also studied, indicating potential biological relevance .

Scientific Research Applications

Chemical Recycling of Polymers

Research has explored the recycling of poly(ethylene terephthalate) (PET) using chemical methods, such as hydrolysis and glycolysis, to recover pure monomers or produce secondary materials like unsaturated polyester resins and methacrylated oligoesters. These methods serve not only to address solid waste issues but also conserve petrochemical products and energy (Karayannidis & Achilias, 2007).

Photoinitiators for Polymerization

Naphthalic anhydrides and naphthalimides, which share structural similarities with Ethyl 2-naphthoyl formate, have been investigated for their use as photoinitiators in polymerization processes. These compounds are easy to synthesize, and their photophysical properties can be tuned for various applications, such as coatings and paints (Noirbent & Dumur, 2020).

Plasma Treatment of Polymers

The effects of plasma treatment on polymers, including polyesters, have been studied to enhance surface properties for a variety of applications. Plasma treatments can significantly alter the chemical characteristics of polymer surfaces, making them more suitable for specific applications (Grace & Gerenser, 2003).

Naphthoquinone Derivatives as Anticancer Agents

Naphthoquinone derivatives, which are structurally related to this compound, have been researched for their anticancer properties. Various synthetic routes and biological activities of naphthoquinone derivatives highlight their potential as therapeutic agents (Tandon & Kumar, 2013).

Future Directions

The future research directions for Ethyl 2-naphthoyl formate could involve exploring its potential biological activities, given the observed activities of related compounds. For instance, N-naphthoyl thiourea derivatives have shown significant anticancer activities . Therefore, this compound could be explored for similar potential applications.

Mechanism of Action

Target of Action

This compound is primarily used for experimental and research purposes

Mode of Action

It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions leading to various organic molecules with potent biological properties . It’s plausible that Ethyl 2-naphthoyl formate may interact with its targets in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

It’s known that esters, a class of compounds to which this compound belongs, are formed through several biochemical routes in microbes . These include acyl-CoA and alcohol condensation, oxidation of hemiacetals formed from aldehydes and alcohols, and the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases . The downstream effects of these pathways can vary widely, depending on the specific ester and the biological context.

Action Environment

It’s known that many esters, including ethyl formate, are volatile and flammable substances used as fumigants to control insects in stored grain . . It’s plausible that similar environmental factors could influence the action of this compound, but more research is needed to confirm this.

properties

IUPAC Name |

ethyl 2-naphthalen-2-yl-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFEMJTHWDHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371372 |

Source

|

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73790-09-7 |

Source

|

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.